molecular formula C16H23BrN2O2 B14207258 4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide CAS No. 820231-69-4

4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide

Cat. No.: B14207258
CAS No.: 820231-69-4
M. Wt: 355.27 g/mol
InChI Key: CQHFEZVCCXDPCA-UHFFFAOYSA-N
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Description

4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide is an organic compound that features a bromine atom and two tert-butyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of n-butyllithium and tert-butyllithium for lithium-bromide exchange reactions at low temperatures (0°C) in various solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and tert-butylation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways The bromine atom and tert-butyl groups play a crucial role in determining the compound’s reactivity and interactions with other molecules

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide is unique due to the presence of both bromine and tert-butyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

820231-69-4

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

4-bromo-1-N,3-N-ditert-butylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C16H23BrN2O2/c1-15(2,3)18-13(20)10-7-8-12(17)11(9-10)14(21)19-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21)

InChI Key

CQHFEZVCCXDPCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)C(=O)NC(C)(C)C

Origin of Product

United States

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